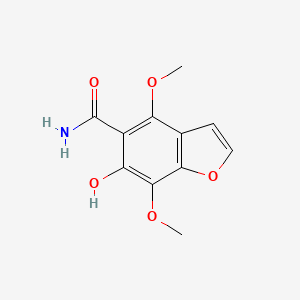
L-Valylglycyl-L-prolylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring and multiple amide bonds, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid typically involves multiple steps, including the formation of amide bonds and the incorporation of the pyrrolidine ring. One common method involves the use of protected amino acids and coupling reagents to form the desired amide bonds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks to form the desired compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new amide or ester bonds.
Applications De Recherche Scientifique
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
- 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid
Uniqueness
Compared to similar compounds, 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid stands out due to its specific structural features, such as the presence of the pyrrolidine ring and the arrangement of amide bonds
Propriétés
Numéro CAS |
243647-58-7 |
|---|---|
Formule moléculaire |
C14H24N4O5 |
Poids moléculaire |
328.36 g/mol |
Nom IUPAC |
2-[[(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)16-6-10(19)18-5-3-4-9(18)13(22)17-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,23)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
Clé InChI |
SFKYSNDKCHTIKC-CABZTGNLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
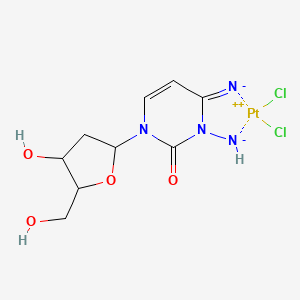
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
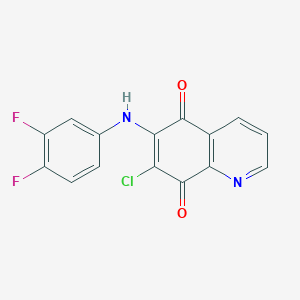
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
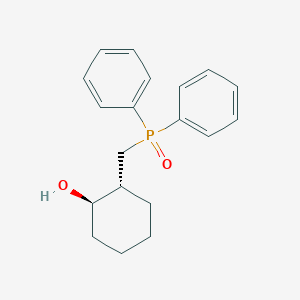
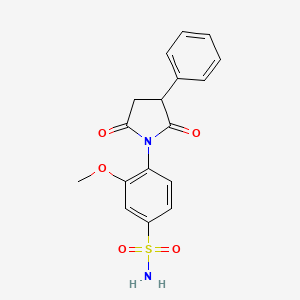
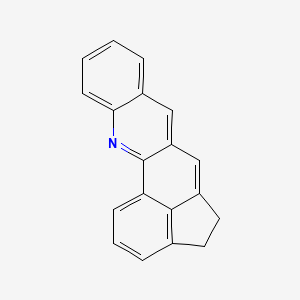
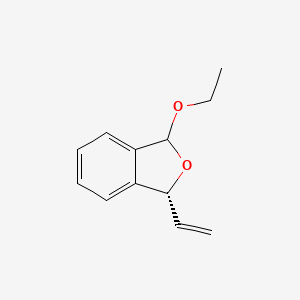
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
